molecular formula C18H17NO2 B2796271 N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 887345-66-6

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No. B2796271
CAS RN: 887345-66-6
M. Wt: 279.339
InChI Key: WYFLJMAHZHVWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide, also known as DMCC, is a synthetic compound that belongs to the family of chromene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes have shown significant antituberculosis activity. These complexes include various derivatives like mefenamic acid, 2-[(2,6-dimethylphenyl)amino]benzoic acid, and others. The study highlights that the antituberculosis activity is influenced by the ligand environment, the organic groups attached to tin, and the structure of the compound. Triorganotin(IV) complexes are noted to have superior antituberculosis activity compared to diorganotin(IV) complexes, potentially due to lower associated toxicity (Iqbal et al., 2015).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have emerged as vital in supramolecular chemistry due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are used in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives their diverse applications, with the first commercial applications emerging recently (Cantekin et al., 2012).

Bioactive Heterocyclic Compound in Different Fields

3-Hydroxycoumarin is an important bioactive heterocyclic compound used in pharmaceutical, perfumery, and agrochemical industries. Its chemical, photochemical, and biological properties are leveraged in various fields including genetics, pharmacology, and microbiology. The compound's versatility in synthesis methods and its reactivity to form multiple heterocyclic compounds underline its importance in scientific research and applications (Yoda, 2020).

Importance in Synthetic Organic Chemistry

6H-Benzo[c]chromen-6-ones are crucial core structures in secondary metabolites with significant pharmacological importance. Due to limited natural quantities, there's a need for synthetic procedures, which have been well-documented and reviewed. Efficient and simple procedures for synthesis highlight the significance of these compounds in pharmaceuticals and their role in synthetic organic chemistry (Mazimba, 2016).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLJMAHZHVWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.